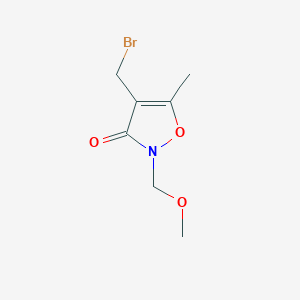
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is a heterocyclic compound with the molecular formula C7H10BrNO3 and a molecular weight of 236.06 g/mol . This compound is characterized by the presence of a bromomethyl group, a methoxymethyl group, and a methyl group attached to an isoxazole ring. It is primarily used in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one typically involves the bromination of a suitable precursor, such as 2-methoxymethyl-5-methyl-isoxazol-3-one. The reaction is carried out under controlled conditions using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
科学研究应用
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 4-Chloromethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
- 4-Fluoromethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
- 4-Iodomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one
Uniqueness
4-Bromomethyl-2-methoxymethyl-5-methyl-isoxazol-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions compared to its chloro, fluoro, and iodo counterparts .
属性
分子式 |
C7H10BrNO3 |
|---|---|
分子量 |
236.06 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-(methoxymethyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H10BrNO3/c1-5-6(3-8)7(10)9(12-5)4-11-2/h3-4H2,1-2H3 |
InChI 键 |
NXVLWEJLMUHPTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(O1)COC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


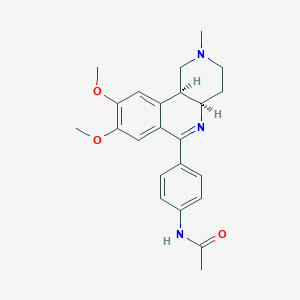
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
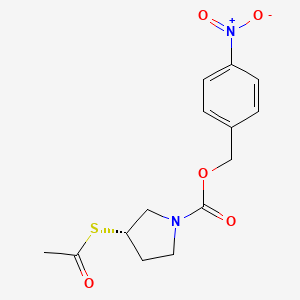

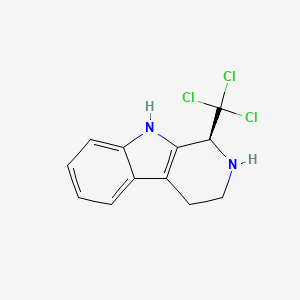
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
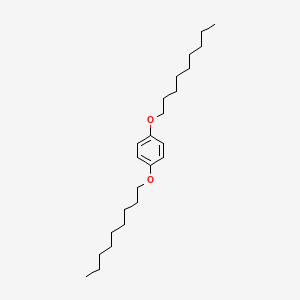
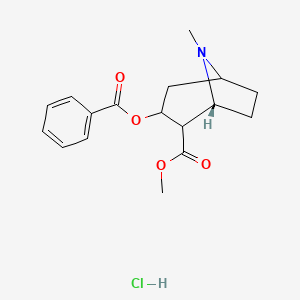
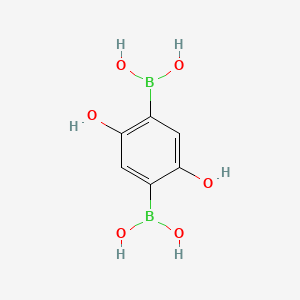
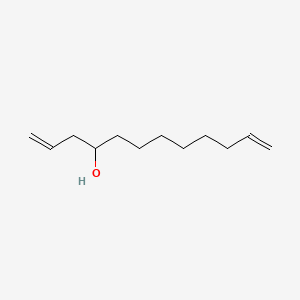
![(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-6-(aminomethyl)-3-azanyl-oxan-2-yl]oxy-4,6-bis(azanyl)-2-oxidanyl-cyclohexyl]oxy-4-azanyl-6-(hydroxymethyl)oxane-3,5-diol sulfate](/img/structure/B13404269.png)

![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
